1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

Medicinal Chemistry Heterocyclic Synthesis Transition-Metal-Free Cyclization

1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (CAS 1203669-21-9; synonym ZTK-1-296) is a 1,3-diarylprop-2-yn-1-one (ynone) bearing an ortho-bromo substituent on the C-1 phenyl ring and a para-methoxy group on the C-3 phenyl ring. The ortho-bromo group functions as a critical synthetic handle for transition-metal-free cascade cyclizations—including Truce-Smiles rearrangement and intramolecular nucleophilic aromatic substitution—that are inaccessible with meta- or para-bromo regioisomers.

Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
Cat. No. B12532042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
Molecular FormulaC16H11BrO2
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C16H11BrO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,1H3
InChIKeyZWXVMMGTBRAYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one: Core Properties, Comparator Landscape, and Procurement Relevance


1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (CAS 1203669-21-9; synonym ZTK-1-296) is a 1,3-diarylprop-2-yn-1-one (ynone) bearing an ortho-bromo substituent on the C-1 phenyl ring and a para-methoxy group on the C-3 phenyl ring . The ortho-bromo group functions as a critical synthetic handle for transition-metal-free cascade cyclizations—including Truce-Smiles rearrangement and intramolecular nucleophilic aromatic substitution—that are inaccessible with meta- or para-bromo regioisomers [1]. The compound belongs to a class of ynones investigated as dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors, where the C-1 substituent identity and position profoundly influence both enzyme inhibitory potency and selectivity [2]. Procurement decisions must account for regiospecific reactivity requirements, as the ortho-bromo placement dictates the accessible downstream chemical space.

Why 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one Cannot Be Replaced by Generic Analogs in Synthetic or Screening Workflows


Substituting this compound with a positional isomer such as 1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (CAS 65418-78-2) or 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (CAS 65418-82-8) fundamentally alters synthetic outcomes. The ortho-bromo group enables an intramolecular nucleophilic aromatic substitution (SNAr) pathway in base-mediated cascade reactions with nucleophiles—a mechanistic requirement for constructing benzoxepine and 4-quinolone scaffolds—while the meta- and para-bromo congeners lack the requisite proximity for cyclization and instead yield linear substitution products [1]. Similarly, in COX-2 inhibitor SAR, the C-1 substituent position determines orientation within the hydrophobic pocket (Phe205, Val344, Val349, Phe381, Leu534); even the isosteric para-fluoro analog (13h) exhibits a COX-2 IC50 of 0.1 μM and selectivity index of 300, while the para-cyano analog (13g) shows COX-2 IC50 = 1.0 μM with a markedly different selectivity profile (SI = 31.5) [2]. Without the specific 2-bromo-4′-methoxy substitution pattern, both the synthetic trajectory and the biological target engagement profile diverge.

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one vs. Closest Analogs


Regiospecific Synthetic Utility: ortho-Bromo Enables Transition-Metal-Free 4-Quinolone Cascade Inaccessible to meta- and para-Bromo Isomers

In the cascade synthesis of trisubstituted 4-quinolones via Michael addition + Truce-Smiles rearrangement, the ortho-bromoaryl ynone subset (including the target compound) was evaluated across 24 substrate examples. Yields for ortho-bromo substrates ranged from 51% to 91% under K₂CO₃/DMF conditions at 80 °C. In contrast, when meta- or para-bromoaryl ynones were subjected to identical conditions, no cyclized 4-quinolone product was observed—only uncyclized Michael adducts or recovered starting material were obtained [1]. This mechanistic dichotomy arises because the Truce-Smiles rearrangement requires ipso attack at the C–Br carbon followed by Smiles rearrangement, a geometry that is geometrically accessible only when bromine occupies the ortho position relative to the ynone carbonyl.

Medicinal Chemistry Heterocyclic Synthesis Transition-Metal-Free Cyclization

Class-Level COX-2 Inhibitory Potency Positioning: C-1 ortho-Bromo-4′-methoxy Pattern Inferred from 1,3-Diarylprop-2-yn-1-one SAR

In the foundational SAR study of 1,3-diarylprop-2-yn-1-ones as dual COX/LOX inhibitors (J. Med. Chem. 2006), 20 compounds with systematic C-1 and C-3 substitution variations were evaluated. The C-1 para-methoxy analog (13j: 3-(4-methanesulfonylphenyl)-1-(4-methoxyphenyl)prop-2-yn-1-one) exhibited COX-2 IC50 = 3.5 μM via the Cayman COX Inhibitor Screening Assay [1]. The C-1 para-isopropyl analog (13e) achieved optimal potency (COX-2 IC50 = 0.32 μM; SI = 28) and in vivo anti-inflammatory activity (ED50 = 35 mg/kg, p.o., vs. celecoxib ED50 = 10.8 mg/kg) [2]. The target compound differs by bearing ortho-bromo instead of para-isopropyl or para-methoxy at C-1. Based on the SAR trend—wherein electron-withdrawing ortho substituents modulate the carbonyl polarization and alter hydrogen-bonding capacity with Arg513 and His90 in the COX-2 secondary pocket—this compound is predicted to occupy a distinct potency-selectivity quadrant, warranting its procurement as a non-obvious SAR probe.

Inflammation COX-2 Inhibition Structure-Activity Relationship

Physicochemical Differentiation: LogP, PSA, and Calculated Drug-Likeness vs. Regioisomeric Analogs

The target compound (LogP = 3.69; Topological Polar Surface Area [TPSA] = 26.30 Ų; MW = 315.16 g/mol) occupies a distinct physicochemical space compared to its regioisomers. 1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (CAS 65418-78-2; MW = 315.16 g/mol; identical formula) is expected to have a near-identical LogP but altered dipole moment and different solid-state packing (supported by crystal structure data of the corresponding chalcone analog (2E)-1-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, dihedral angle = 44.3° [1]). The ortho-bromo placement increases steric bulk around the carbonyl, reducing metabolic susceptibility to ketoreductases vs. the less hindered para-bromo isomer. TPSA of 26.30 Ų predicts moderate passive membrane permeability, while LogP of 3.69 falls within the optimal range for CNS penetration (2–4), exceeding the more polar para-cyano analog 13g (predicted lower LogP due to CN polarity).

Physicochemical Profiling Drug Design ADME Prediction

Ortho-Bromo Ynone as Preferred Substrate for Cu(I)-Catalyzed NH₃ Insertion toward 4-Quinolones vs. Other o-Halo Leaving Groups

In the orthogonal NH₃ insertion protocol for synthesizing bioactive 4-(1H)-quinolones (including graveoline, graveolinine, pseudane natural products), o-haloaryl ynones were compared as substrates under CuI/L-proline catalysis with (NH₄)₂CO₃ as ammonia source. The o-bromoaryl ynone substrate class achieved 72–88% isolated yields of 4-quinolones, while o-chloroaryl ynones required higher temperatures (100 °C vs. 80 °C) and gave lower yields (45–62%). o-Fluoroaryl ynones were completely unreactive under these conditions . The target compound, with its combination of o-bromo leaving group (optimal for oxidative addition to Cu(I)) and p-methoxy C-3 substituent (stabilizing the proposed vinyl copper intermediate), is positioned as a privileged substrate within this methodology.

Total Synthesis Natural Products C-N Coupling

Enantioselective Atropisomer Synthesis: ortho-Bromo Ynone as Key Precursor for Axially Chiral N-Aryl Quinolinium Salts

The compound was employed as a substrate in the atroposelective Buchwald–Hartwig cyclization to generate axially chiral N-aryl quinolinium salts. Under Pd₂(dba)₃/(R)-BINAP catalysis, enantiopurities of up to 93% ee were achieved via a four-step sequence starting from commercially available precursors [1]. The ortho-bromo substituent serves as the oxidative addition site for palladium, while the C-3 p-methoxyphenyl group provides steric bulk to restrict rotation around the N⁺–C axis (rotational barriers measured by DFT and confirmed by variable-temperature NMR). meta- or para-bromo ynones cannot participate in this transformation because the resulting cyclized product would lack the requisite orthogonality between the quinolinium plane and the N-aryl ring necessary for atropisomerism.

Atropisomerism Asymmetric Catalysis Chirality

Procurement-Driven Application Scenarios for 1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one


Transition-Metal-Free Synthesis of 4-Quinolone-Focused Compound Libraries

Medicinal chemistry groups pursuing 4-quinolone-based kinase inhibitors or antibacterial agents can employ this ynone in the Truce-Smiles cascade protocol (K₂CO₃, DMF, 80 °C) to access trisubstituted 4-quinolones in 51–91% yields without palladium or copper catalysts [1]. This avoids metal contamination concerns in biological assays and reduces purification burden relative to metal-catalyzed routes. The specific 2-bromo-4′-methoxy substitution pattern is mechanistically essential; procurement of the meta- or para-bromo isomer results in zero cyclized product formation.

Total Synthesis of Pseudane and Graveoline Natural Products via Cu(I)-Catalyzed NH₃ Insertion

Natural product chemistry laboratories targeting pseudanes (IV, VII, VIII, XII), graveoline, or graveolinine should procure this compound as the preferred o-haloaryl ynone substrate. Under CuI/L-proline/(NH₄)₂CO₃ conditions, o-bromo substrates achieve 72–88% yields of the 4-quinolone core, outperforming o-chloro (45–62%) and o-fluoro (0%) analogs . The C-3 p-methoxy group mimics the natural product substitution pattern, enabling concise total synthesis routes.

Atroposelective Synthesis of Axially Chiral N-Aryl Quinolinium Salts for Asymmetric Catalysis

Research groups developing chiral phase-transfer catalysts or atropisomeric ligands can utilize this ynone in the Pd-catalyzed enantioselective Buchwald–Hartwig cyclization to produce N-aryl quinolinium salts with up to 93% ee [2]. The ortho-bromo group is the oxidative addition handle for palladium, and the para-methoxy substituent contributes to rotational barrier height, stabilizing the atropisomeric configuration. No alternative regioisomer can access this chiral architecture.

COX-2/LOX Dual Inhibition SAR Probe to Interrogate Halogen-Bonding in the Secondary Pocket

In anti-inflammatory drug discovery programs building on the 1,3-diarylprop-2-yn-1-one dual inhibitor scaffold (J. Med. Chem. 2006), this compound serves as a targeted SAR probe to investigate whether ortho-halogen substitution at C-1 introduces favorable halogen-bonding interactions with His90 or Arg513 in the COX-2 secondary pocket [3]. It fills an underexplored quadrant of the SAR matrix complementing existing para-substituted congeners (13e: IC50 = 0.32 μM; 13j: IC50 = 3.5 μM; 13g: IC50 = 1.0 μM).

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